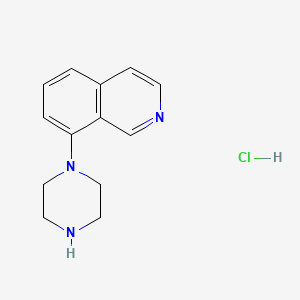

8-(1-Piperazinyl)-isoquinoline HCl

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Piperazin-1-yl-Isochinolin (Hydrochlorid) beinhaltet typischerweise die Reaktion von Isochinolin mit Piperazin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt . Das Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt.

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von 8-Piperazin-1-yl-Isochinolin (Hydrochlorid) ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollen unterzogen, um Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen

8-Piperazin-1-yl-Isochinolin (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Piperazinring durch andere funktionelle Gruppen substituiert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Isochinolinderivaten mit oxidierten funktionellen Gruppen.

Reduktion: Bildung von reduzierten Isochinolinderivaten.

Substitution: Bildung von substituierten Piperazinderivaten.

Wissenschaftliche Forschungsanwendungen

8-Piperazin-1-yl-Isochinolin (Hydrochlorid) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird zur Untersuchung von Enzymwechselwirkungen und Proteinbindung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Vorläufer bei der Medikamentenentwicklung.

Industrie: Wird bei der Produktion von Arzneimitteln und anderen Feinchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Piperazin-1-yl-Isochinolin (Hydrochlorid) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Piperazinring kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Zielmolekülen eingehen und deren Aktivität und Funktion beeinflussen. Diese Verbindung kann verschiedene biochemische Pfade modulieren, was sie zu einem wertvollen Werkzeug in der Wirkstoffentdeckung und -entwicklung macht .

Wirkmechanismus

The mechanism of action of 8-piperazin-1-yl-Isoquinoline (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Piperazin-1-yl-Isochinolin (Hydrochlorid): Ein weiteres Isochinolinderivat mit ähnlichen Eigenschaften und Anwendungen.

8-(Piperazin-1-yl)imidazo[1,2-a]pyrazinderivate: Verbindungen mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.

Einzigartigkeit

8-Piperazin-1-yl-Isochinolin (Hydrochlorid) ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm ermöglicht, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren. Seine Vielseitigkeit in chemischen Reaktionen und Anwendungen in verschiedenen Forschungsbereichen machen es zu einer wertvollen Verbindung in wissenschaftlichen Studien .

Biologische Aktivität

8-(1-Piperazinyl)-isoquinoline HCl is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 8-(1-Piperazinyl)isoquinoline hydrochloride

- Molecular Formula : C14H16ClN3

- Molecular Weight : 255.75 g/mol

This compound exhibits its biological effects primarily through interaction with various neurotransmitter receptors and enzymes. The compound's structure allows it to function as a ligand for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in several neurological disorders.

Key Mechanisms

- Dopamine Receptor Agonism : The compound has been shown to activate D2/D3 receptors, leading to enhanced dopaminergic signaling, which is beneficial in conditions like Parkinson's disease .

- Inhibition of Inflammatory Pathways : It also suppresses the activation of inflammatory mediators via the NF-κB signaling pathway, indicating potential applications in treating inflammatory conditions .

Biological Activity

Research studies have demonstrated various biological activities associated with this compound:

Antitumor Activity

Recent studies evaluated the antitumor potential of this compound against several cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotective Effects : In a study involving animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, suggesting its utility as a neuroprotective agent .

- Combination Therapy : A combination of this compound with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, indicating a synergistic effect that warrants further investigation .

Eigenschaften

IUPAC Name |

8-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWCXIWRPWMSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655121 | |

| Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-79-7 | |

| Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 936643-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.